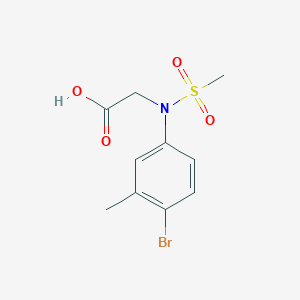

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine

Description

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is a synthetic glycine derivative characterized by a brominated and methyl-substituted phenyl ring attached to a methylsulfonyl group via an amide linkage. This compound is primarily utilized in research settings for exploring structure-activity relationships in medicinal chemistry and agrochemical development .

Properties

IUPAC Name |

2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWSJYZXOZXEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C10H12BrNO4S, includes a bromine atom, which may significantly influence its biological properties compared to similar compounds.

Structural Characteristics

The presence of the bromine atom and the methylsulfonyl group attached to a glycine backbone provides this compound with distinctive chemical properties. The bromine substitution can alter the electronic characteristics of the molecule, potentially enhancing its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, related sulfonylglycines have been evaluated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest significant bactericidal effects, indicating that N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine may also possess similar antimicrobial properties .

| Compound Name | MIC (μM) | Bactericidal Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine | TBD | TBD |

| N-(3-Methylphenyl)-N-(methylsulfonyl)glycine | 25.9 | Yes |

| N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)glycine | 12.9 | Yes |

Anti-inflammatory Potential

The anti-inflammatory activity of sulfonamide derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, including the inhibition of NF-κB activation, which is crucial in the inflammatory response. The structural modifications in N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine may enhance its ability to inhibit pro-inflammatory cytokines and other mediators .

The precise mechanism of action for N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

- Binding to Specific Receptors : The compound may interact with various receptors and enzymes, influencing their activity.

- Modulation of Signaling Pathways : By affecting key signaling cascades such as NF-κB and MAPK pathways, it could exert anti-inflammatory effects.

Case Studies

- In Vitro Studies : Laboratory experiments have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest. For example, derivatives that share structural similarities with N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine have demonstrated effective inhibition of tumor growth in xenograft models .

- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of related compounds in inflammatory diseases and infections. Results indicated significant reductions in inflammation markers and improved survival rates when treated with these agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of N-aryl-N-sulfonyl glycine derivatives. Key structural analogs include:

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Substituents : 2,3-Dichlorophenyl and 4-methylphenylsulfonyl groups.

N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

- Substituents : 2,4-Dimethoxyphenyl and methylsulfonyl groups.

- Key Differences : Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing bromo group. This impacts solubility and metabolic stability .

(S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine (BB7)

- Substituents : Fluorenylmethoxycarbonyl (Fmoc)-protected amine and 3-phenylpropyl side chain.

- Key Differences : The extended peptidomimetic structure with an Fmoc group suggests applications in peptide synthesis and protein interaction inhibition, unlike the simpler aryl-glycine backbone of the target compound .

Physicochemical Properties and Spectroscopic Data

Comparative NMR and HRMS data highlight substituent effects:

Key Observations :

- The absence of electron-withdrawing groups (e.g., bromo) in BB7 and 1a correlates with upfield shifts in aromatic protons compared to halogenated analogs.

- The methylsulfonyl group in all compounds contributes to deshielding effects in 13C NMR, evident at δ ~58–65 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.